molecular formula C19H20N2O8 B15160686 N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine CAS No. 683754-46-3

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine

Cat. No.: B15160686
CAS No.: 683754-46-3
M. Wt: 404.4 g/mol
InChI Key: QDNREOBCXKMERP-CQSZACIVSA-N
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Description

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine is a chemical compound with the molecular formula C19H20N2O8 It is known for its unique structure, which includes a phenylalanine moiety linked to a dimethoxy-nitrophenyl group through a methoxycarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloroformate with D-phenylalanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4,5-Dimethoxy-2-nitrobenzyl chloroformate and D-phenylalanine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine.

    Procedure: The 4,5-dimethoxy-2-nitrobenzyl chloroformate is added to a solution of D-phenylalanine in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow processes might be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could result in various substituted phenylalanine derivatives.

Scientific Research Applications

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and amino acids.

    Biology: The compound is used in studies involving enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The nitrophenyl group can be selectively removed under photolytic conditions, allowing for controlled release of the protected amine.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine
  • N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-L-phenylalanine

Uniqueness

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine is unique due to its specific combination of functional groups, which provide distinct reactivity and applications. The presence of the dimethoxy-nitrophenyl group allows for selective photolytic cleavage, making it a valuable tool in synthetic chemistry and drug development.

Properties

CAS No.

683754-46-3

Molecular Formula

C19H20N2O8

Molecular Weight

404.4 g/mol

IUPAC Name

(2R)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H20N2O8/c1-27-16-9-13(15(21(25)26)10-17(16)28-2)11-29-19(24)20-14(18(22)23)8-12-6-4-3-5-7-12/h3-7,9-10,14H,8,11H2,1-2H3,(H,20,24)(H,22,23)/t14-/m1/s1

InChI Key

QDNREOBCXKMERP-CQSZACIVSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)COC(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CC=CC=C2)C(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

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